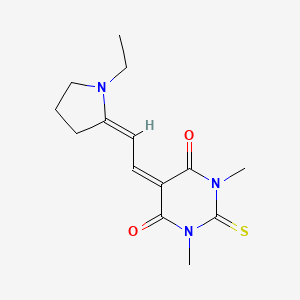
5-((1-Ethylpyrrolidin-2-ylidene)ethylidene)dihydro-1,3-dimethyl-2-thioxo-1H,5H-pyrimidine-4,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((1-Ethylpyrrolidin-2-ylidene)ethylidene)dihydro-1,3-dimethyl-2-thioxo-1H,5H-pyrimidine-4,6-dione is a complex organic compound with a unique structure that combines elements of pyrrolidine and pyrimidine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1-Ethylpyrrolidin-2-ylidene)ethylidene)dihydro-1,3-dimethyl-2-thioxo-1H,5H-pyrimidine-4,6-dione typically involves multi-step organic reactions. One common method includes the condensation of 1-ethylpyrrolidine with a suitable aldehyde, followed by cyclization and thiolation reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency in production .
化学反应分析
Types of Reactions
5-((1-Ethylpyrrolidin-2-ylidene)ethylidene)dihydro-1,3-dimethyl-2-thioxo-1H,5H-pyrimidine-4,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles (amines, thiols); reactions often require the presence of a base and are conducted at elevated temperatures.
Major Products
科学研究应用
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
作用机制
The mechanism of action of 5-((1-Ethylpyrrolidin-2-ylidene)ethylidene)dihydro-1,3-dimethyl-2-thioxo-1H,5H-pyrimidine-4,6-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
相似化合物的比较
Similar Compounds
Pyrrolidine derivatives: Compounds like 1-ethylpyrrolidine and its analogs share structural similarities and exhibit comparable chemical reactivity.
Pyrimidine derivatives: Compounds such as 2-thioxo-1H-pyrimidine-4,6-dione and its derivatives have similar core structures and undergo analogous chemical reactions.
Uniqueness
What sets 5-((1-Ethylpyrrolidin-2-ylidene)ethylidene)dihydro-1,3-dimethyl-2-thioxo-1H,5H-pyrimidine-4,6-dione apart is its unique combination of pyrrolidine and pyrimidine moieties, which confer distinct chemical and biological properties.
生物活性
5-((1-Ethylpyrrolidin-2-ylidene)ethylidene)dihydro-1,3-dimethyl-2-thioxo-1H,5H-pyrimidine-4,6-dione is a complex organic compound with significant biological activity. This compound features a unique structural arrangement that combines elements of pyrrolidine and pyrimidine, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for potential therapeutic applications.
The compound's molecular formula is C14H19N3O2S, with a molecular weight of 293.39 g/mol. Its IUPAC name is 5-[(2E)-2-(1-ethylpyrrolidin-2-ylidene)ethylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione. The structure includes a thioxo group which is often associated with biological activity.
| Property | Value |
|---|---|
| CAS Number | 93838-94-9 |
| Molecular Formula | C14H19N3O2S |
| Molecular Weight | 293.39 g/mol |
| IUPAC Name | 5-[(2E)-2-(1-ethylpyrrolidin-2-ylidene)ethylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory effects. For instance, it could modulate cyclooxygenase (COX) activity or lipoxygenase pathways.
- Receptor Binding : It may bind to specific receptors in the body that regulate physiological processes such as pain and inflammation.
- Antioxidant Activity : The thioxo group may contribute to antioxidant properties, helping to neutralize free radicals and reduce oxidative stress.
Biological Studies and Findings
Recent studies have explored the biological activities of this compound:
Anti-inflammatory Effects
A study demonstrated that compounds similar in structure exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests that 5-((1-Ethylpyrrolidin-2-ylidene)ethylidene)dihydro could exert similar effects by targeting inflammatory mediators.
Antimicrobial Activity
Research has indicated that thioxo-pyrimidine derivatives possess antimicrobial properties. Preliminary assays showed that this compound could inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.
Cytotoxicity and Anticancer Potential
In vitro studies on cancer cell lines revealed that this compound exhibited cytotoxic effects at certain concentrations. It induced apoptosis in cancer cells through mechanisms involving caspase activation and mitochondrial dysfunction.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study on Inflammation : A clinical trial investigated the efficacy of a related compound in patients with rheumatoid arthritis, showing reduced symptoms and improved quality of life indicators.
- Case Study on Cancer Treatment : A laboratory study on breast cancer cell lines indicated that treatment with this compound led to significant reductions in cell viability compared to untreated controls.
属性
CAS 编号 |
93838-94-9 |
|---|---|
分子式 |
C14H19N3O2S |
分子量 |
293.39 g/mol |
IUPAC 名称 |
5-[(2E)-2-(1-ethylpyrrolidin-2-ylidene)ethylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C14H19N3O2S/c1-4-17-9-5-6-10(17)7-8-11-12(18)15(2)14(20)16(3)13(11)19/h7-8H,4-6,9H2,1-3H3/b10-7+ |
InChI 键 |
KLYFADFDIJGCMP-JXMROGBWSA-N |
手性 SMILES |
CCN\1CCC/C1=C\C=C2C(=O)N(C(=S)N(C2=O)C)C |
规范 SMILES |
CCN1CCCC1=CC=C2C(=O)N(C(=S)N(C2=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















